![molecular formula C10H19NO B1433815 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol CAS No. 1363360-02-4](/img/structure/B1433815.png)
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Overview
Description
“(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol” is a chemical compound with the CAS Number: 1363360-02-4 . It has a molecular weight of 169.27 . The IUPAC name for this compound is (7-methyl-7-azaspiro [3.5]nonan-2-yl)methanol . The InChI code for this compound is 1S/C10H19NO/c1-11-4-2-10 (3-5-11)6-9 (7-10)8-12/h9,12H,2-8H2,1H3 .
Molecular Structure Analysis
The InChI code for this compound provides information about its molecular structure. The code 1S/C10H19NO/c1-11-4-2-10 (3-5-11)6-9 (7-10)8-12/h9,12H,2-8H2,1H3 indicates that the compound has 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Spirocyclic Oxetanes : A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane was described, highlighting the conversion of spirocyclic oxetanes into benzimidazole derivatives, showcasing the structural versatility of compounds like (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (Gurry, McArdle, & Aldabbagh, 2015).
Catalytic Hydrogenation in Organic Synthesis : A study demonstrated the transformation of related compounds to methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating potential applications in organic synthesis (Sukhorukov et al., 2008).
Antibacterial Applications : Research on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showed potent antibacterial activity against respiratory pathogens, hinting at the potential medical applications of structurally similar compounds (Odagiri et al., 2013).
Chemical Properties and Reactions
Properties and Reactions of Azaspiro Compounds : Studies on N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds revealed insights into their anticonvulsant properties and chemical behavior, which could be relevant for similar structures (Obniska & Kamiński, 2006).
Reaction with Azomethines or Azines : Research demonstrated the reaction of Reformatsky reagents prepared from related compounds with azomethines or azines, resulting in various azaspiro derivatives, important for understanding the chemical reactivity of this compound (Kirillov & Shchepin, 2005).
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302) .
properties
IUPAC Name |
(7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11-4-2-10(3-5-11)6-9(7-10)8-12/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXQMNPYPUQYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
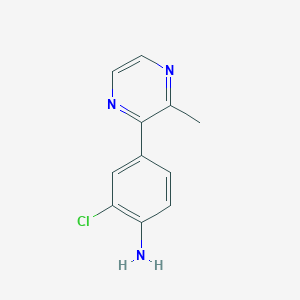
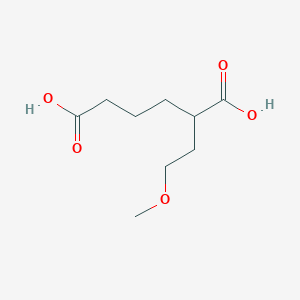
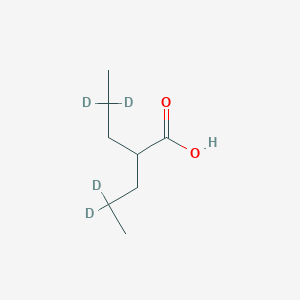

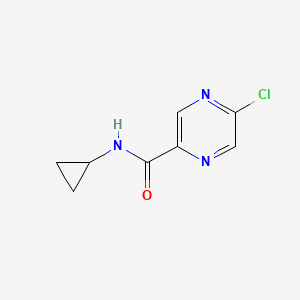
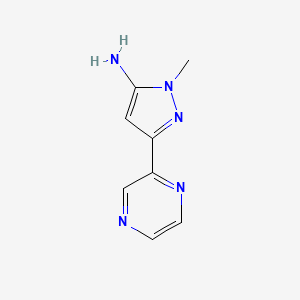


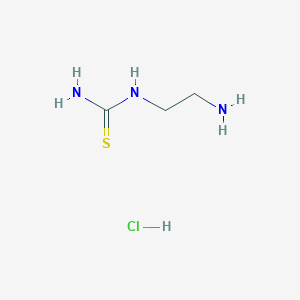



![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)